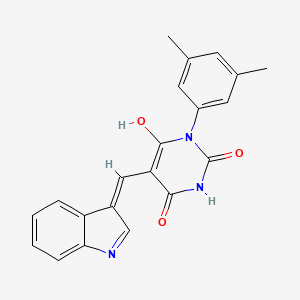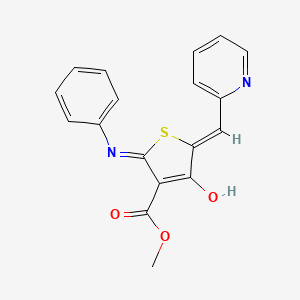
2-(benzylthio)-6-methyl-5-propyl-4-pyrimidinol
Overview
Description
2-(benzylthio)-6-methyl-5-propyl-4-pyrimidinol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is a pyrimidinol derivative and is commonly referred to as BMPP. The unique chemical structure of BMPP makes it a promising candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism of action of BMPP is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in DNA synthesis and repair. This can lead to DNA damage and cell death in cancer cells. BMPP may also act by modulating the activity of certain signaling pathways that are involved in inflammation.
Biochemical and Physiological Effects:
BMPP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BMPP has been shown to have antioxidant activity. This means that it can help protect cells from oxidative damage, which is a key factor in the development of many diseases, including cancer and neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMPP for lab experiments is its relatively simple synthesis method, which allows for the production of high-purity BMPP in large quantities. However, one limitation of BMPP is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on BMPP. One area of interest is the development of BMPP-based drugs for cancer therapy. Further studies are needed to elucidate the mechanism of action of BMPP and to identify potential targets for drug development. Another area of interest is the use of BMPP as an anti-inflammatory agent. More research is needed to determine the efficacy of BMPP in animal models of inflammatory diseases. Finally, BMPP has potential applications in the field of biotechnology, such as the development of biosensors and other diagnostic tools.
Scientific Research Applications
BMPP has been extensively studied for its potential applications in medicine and biotechnology. One of the most promising applications of BMPP is its use as an anti-cancer agent. Studies have shown that BMPP has potent anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BMPP has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, BMPP has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that BMPP can inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. This suggests that BMPP may have therapeutic potential for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
2-benzylsulfanyl-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-3-7-13-11(2)16-15(17-14(13)18)19-10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBMUTQCWXNOGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{N-[4-(4-methylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B3726162.png)
![N-(4-chlorobenzyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3726170.png)
![2-[2-(1H-indol-3-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3726173.png)
![N-ethyl-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3726179.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726183.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726200.png)

![3-({5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B3726216.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3726231.png)
![2-{[(3,3-diphenylpropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726243.png)
![N-(4-{2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B3726249.png)
![2-allyl-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726250.png)
![5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3726253.png)